molecular formula C26H25N3O4S B2968894 N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683767-78-4

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2968894
CAS No.: 683767-78-4
M. Wt: 475.56
InChI Key: ZECVVSKTKADFRW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds is usually characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include S oxidation/S-N coupling approach, S-N coupling/S-oxidation sequence, or S-oxidation/S-F bond formation/SuFEx approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques .

Scientific Research Applications

Antimalarial and Antiviral Applications

One study explored the antimalarial activity of sulfonamide derivatives, demonstrating significant in vitro antimalarial activity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The research also extended to molecular docking studies to assess the binding affinity of these compounds against SARS-CoV-2 proteins, indicating potential utility in COVID-19 treatment strategies (Fahim & Ismael, 2021).

Antimicrobial and Anti-inflammatory Applications

Another study synthesized fluoro-substituted benzothiazoles comprising sulfonamido quinazolinyl imidazole for biological and pharmacological screening, highlighting their antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009). Similarly, substituted benzamide/benzene sulfonamides were developed as anti-inflammatory and anti-cancer agents, showcasing the versatility of sulfonamide derivatives in therapeutic applications (Gangapuram & Redda, 2009).

Enzymatic Metabolism Studies

Research on the metabolism of Lu AA21004, a novel antidepressant, identified the cytochrome P450 and other enzymes involved in its in vitro oxidative metabolism. This study provides insights into the metabolic pathways of benzamide derivatives, which can inform drug development and optimization processes (Hvenegaard et al., 2012).

Chemical Synthesis and Characterization

The compound has also been used in the development of directed metalation groups, facilitating the synthesis of complex organic molecules. This application underscores the role of sulfonamide derivatives in advancing synthetic organic chemistry (Metallinos et al., 1999).

Molecular Docking and Structure-Activity Relationship Studies

Further research includes the synthesis and evaluation of novel compounds for anti-tubercular activity, leveraging the structure-activity relationships to guide the development of more effective therapeutics (Dighe et al., 2012).

Future Directions

The future directions in the research of similar compounds could involve the development of novel antimicrobial and anticancer agents .

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S/c1-18-7-4-5-16-29(18)34(31,32)22-14-12-19(13-15-22)25(30)27-21-9-6-8-20(17-21)26-28-23-10-2-3-11-24(23)33-26/h2-3,6,8-15,17-18H,4-5,7,16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECVVSKTKADFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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